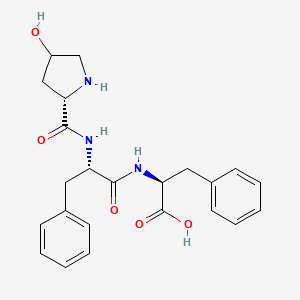

Hyp-Phe-Phe

Description

BenchChem offers high-quality Hyp-Phe-Phe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hyp-Phe-Phe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H27N3O5 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H27N3O5/c27-17-13-18(24-14-17)21(28)25-19(11-15-7-3-1-4-8-15)22(29)26-20(23(30)31)12-16-9-5-2-6-10-16/h1-10,17-20,24,27H,11-14H2,(H,25,28)(H,26,29)(H,30,31)/t17?,18-,19-,20-/m0/s1 |

InChI Key |

VDSPCHXJDJOMQJ-NIVVRJPPSA-N |

Isomeric SMILES |

C1[C@H](NCC1O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1C(CNC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hyp-Phe-Phe Peptide: A Technical Guide to Structure, Conformation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe) has emerged as a molecule of significant interest due to its unique self-assembling properties, piezoelectric characteristics, and its nature as a collagen-mimicking peptide. This technical guide provides a comprehensive overview of the structure, conformation, and potential biological relevance of Hyp-Phe-Phe. It includes a summary of its physicochemical and piezoelectric properties, detailed experimental protocols for its synthesis and characterization, and a hypothesized interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of extracellular matrix homeostasis.

Introduction

Short peptide sequences are fundamental building blocks in biological systems, often mediating specific molecular interactions and cellular processes. The tripeptide Hyp-Phe-Phe is a synthetic peptide that incorporates key structural motifs found in nature. The presence of hydroxyproline, a hallmark of collagen, combined with two consecutive phenylalanine residues, known to drive self-assembly through π-π stacking, endows this peptide with unique structural and functional properties.[1] This guide delves into the core aspects of Hyp-Phe-Phe, providing a technical resource for researchers exploring its potential in biomaterials, drug delivery, and as a modulator of cellular behavior.

Physicochemical and Structural Properties

The Hyp-Phe-Phe tripeptide is a molecule of interest due to its propensity to form well-ordered nanostructures. Its chemical and physical properties are summarized in Table 1. The single-crystal structure of Hyp-Phe-Phe reveals a helical conformation that self-assembles into elongated fibrillar structures through a combination of intermolecular hydrogen bonding and aromatic zipper-like packing of the phenylalanine residues.[1]

Table 1: Physicochemical Properties of Hyp-Phe-Phe

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₇N₃O₅ | [2] |

| Molecular Weight | 425.48 g/mol | [2] |

| CAS Number | 2493080-84-3 | [2] |

| Appearance | Helical-like sheets forming a cross-helical architecture |

Table 2: Piezoelectric Properties of Hyp-Phe-Phe

| Property | Value | Reference |

| Calculated Piezoelectric Strain Constant (d₃₅) | 27 pm V⁻¹ | |

| Experimentally Measured Vertical Piezoelectric Coefficient (d₃₃) | ~2.5 pm/V | |

| Experimentally Measured Shear Piezoelectric Coefficient (d₃₄) | ~6 pm/V |

Experimental Protocols

Synthesis of Hyp-Phe-Phe via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of Hyp-Phe-Phe using the Fmoc/tBu strategy on a solid support.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Hyp(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound phenylalanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling of the second Phenylalanine: In a separate vessel, activate Fmoc-Phe-OH (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 10 minutes. Add this solution to the deprotected resin, followed by the addition of DIPEA (6 equivalents). Allow the coupling reaction to proceed for 2 hours. Monitor the reaction completion using a Kaiser test. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat the deprotection step as described in step 2.

-

Coupling of Hydroxyproline: Activate Fmoc-Hyp(tBu)-OH (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 10 minutes. Add this solution to the deprotected resin, followed by the addition of DIPEA (6 equivalents). Allow the coupling to proceed for 2 hours. Wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Repeat the deprotection step as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Hyp-Phe-Phe peptide by mass spectrometry and analytical RP-HPLC.

Characterization Techniques

FTIR spectroscopy is used to determine the secondary structure of the peptide.

Procedure:

-

Prepare a 1-5 mg/mL solution of Hyp-Phe-Phe in a suitable solvent (e.g., D₂O or H₂O).

-

Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

The amide I band (1600-1700 cm⁻¹) is particularly informative for secondary structure. A peak around 1650-1660 cm⁻¹ is indicative of a helical conformation.

-

Acquire a background spectrum of the solvent and subtract it from the peptide spectrum for analysis.

CD spectroscopy provides further insight into the secondary structure and folding of the peptide in solution.

Procedure:

-

Prepare a solution of Hyp-Phe-Phe (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Use a quartz cuvette with a path length of 0.1 cm.

-

Record the CD spectrum from 190 to 260 nm at a controlled temperature.

-

A spectrum with negative bands around 208 and 222 nm is characteristic of a helical structure.

-

Record a spectrum of the buffer alone and subtract it from the peptide spectrum.

AFM is used to visualize the morphology of the self-assembled peptide nanostructures.

Procedure:

-

Prepare a solution of Hyp-Phe-Phe (e.g., 1 mg/mL) and allow it to self-assemble under desired conditions (e.g., incubation at room temperature).

-

Deposit a small aliquot (e.g., 10 µL) of the peptide solution onto a freshly cleaved mica surface.

-

Allow the sample to adsorb for 5-10 minutes.

-

Gently rinse the surface with deionized water to remove unadsorbed peptide and salts.

-

Dry the sample under a gentle stream of nitrogen or in a desiccator.

-

Image the surface using an AFM in tapping mode to visualize the fibrillar structures.

TEM provides high-resolution images of the peptide fibrils.

Procedure:

-

Prepare a self-assembled Hyp-Phe-Phe solution as for AFM.

-

Place a drop of the peptide solution onto a carbon-coated TEM grid for 1-2 minutes.

-

Blot the excess solution with filter paper.

-

Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) for 1-2 minutes.

-

Blot the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope.

Single-crystal X-ray diffraction is used to determine the atomic-resolution structure of the peptide.

Procedure:

-

Grow single crystals of Hyp-Phe-Phe from a supersaturated solution using techniques like vapor diffusion.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a synchrotron or in-house X-ray source.

-

Process the diffraction data (indexing, integration, and scaling) to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or molecular replacement.

-

Refine the atomic model against the experimental data to obtain the final structure.

Biological Relevance and Signaling Pathway

Hypothesized Biological Role of Hyp-Phe-Phe

As a collagen-mimicking peptide, Hyp-Phe-Phe is hypothesized to interact with components of the extracellular matrix (ECM) and modulate cellular behavior. Collagen-derived peptides are known to influence cell proliferation, differentiation, and migration. The presence of hydroxyproline is critical for the stability of the collagen triple helix and for interactions with other proteins.

Hypothetical Interaction with the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of ECM synthesis, including collagen production. It is plausible that a collagen-mimicking peptide like Hyp-Phe-Phe could modulate this pathway. The proposed mechanism involves the peptide interacting with components of the ECM, which in turn could influence the bioavailability of TGF-β or its interaction with its receptors. This interaction is currently hypothetical and requires experimental validation.

Caption: Hypothetical interaction of Hyp-Phe-Phe with the TGF-β signaling pathway.

Conclusion

The Hyp-Phe-Phe tripeptide represents a versatile molecular building block with significant potential in materials science and biomedicine. Its well-defined structure, propensity for self-assembly, and piezoelectric properties make it a compelling candidate for the development of novel biomaterials and devices. Furthermore, its collagen-mimicking nature suggests potential biological activities that warrant further investigation, particularly its interaction with key signaling pathways like the TGF-β cascade. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the unique characteristics of this fascinating tripeptide.

References

Unveiling the Physicochemical Activities of the Hyp-Phe-Phe Tripeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe) has emerged as a molecule of significant interest, not for conventional pharmacological activities, but for its remarkable physicochemical properties. This technical guide delves into the core activities of Hyp-Phe-Phe, focusing on its capacity for self-assembly into well-ordered nanostructures and the consequential piezoelectric properties of these assemblies. This document provides a comprehensive overview of the underlying mechanisms, quantitative physical data, and detailed experimental protocols for the characterization of this unique tripeptide.

Core Physicochemical Activities

The primary "biological" or, more accurately, "bio-inspired" activity of Hyp-Phe-Phe is its intrinsic ability to self-assemble in solution. This process is driven by a combination of non-covalent interactions, leading to the formation of hierarchical, fibrillar nanostructures. These ordered assemblies exhibit a notable physical property: piezoelectricity, the ability to generate an electric charge in response to applied mechanical stress.

Mechanism of Self-Assembly

The self-assembly of Hyp-Phe-Phe into higher-order structures is a spontaneous process governed by specific intermolecular interactions:

-

Hydrogen Bonding: The peptide backbones form intermolecular hydrogen bonds, contributing to the stability and elongation of the assembled structures.

-

Aromatic Stacking (π-π Interactions): The phenylalanine residues, with their aromatic rings, engage in π-π stacking. This "aromatic zipper-like packing" is a crucial driver for the mating of helical-like sheets formed by the tripeptides.[1]

-

Hydrophobic Interactions: The hydrophobic nature of the phenylalanine side chains also contributes to the aggregation process in an aqueous environment.

The combination of these forces results in the formation of helical-like assemblies that stack into elongated, fibrillar structures.[1]

Piezoelectric Properties

A key consequence of the ordered, non-centrosymmetric structure of self-assembled Hyp-Phe-Phe is the emergence of piezoelectricity.[2] This property is significant for potential applications in biomedical devices, energy harvesting, and biosensing. The piezoelectric effect in these peptide-based materials is a direct result of their crystal structure, which allows for a net dipole moment that changes under mechanical strain.

Quantitative Data

The following table summarizes the key quantitative physicochemical parameters reported for self-assembled Hyp-Phe-Phe nanostructures.

| Parameter | Reported Value(s) | Method of Determination | Reference |

| Mechanical Properties | |||

| Young's Modulus | Z-scale = 140 GPa | Atomic Force Microscopy (AFM) - Nanoscale Mapping | [1] |

| Piezoelectric Properties | |||

| Vertical Piezoelectric Coefficient (d33) | ~15-25 pm/V | Piezoresponse Force Microscopy (PFM) | [2] |

| Shear Piezoelectric Coefficient (d34) | ~10-20 pm/V | Piezoresponse Force Microscopy (PFM) |

Experimental Protocols

This section details the methodologies for the synthesis, self-assembly, and characterization of Hyp-Phe-Phe.

Synthesis of Hyp-Phe-Phe Tripeptide

The synthesis of Hyp-Phe-Phe can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods.

Solid-Phase Peptide Synthesis (SPPS) Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin). The first amino acid (Phe) is attached to the resin.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a base (e.g., 20% piperidine in DMF).

-

Coupling: The next amino acid (Fmoc-Phe-OH) is activated using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then coupled to the deprotected N-terminus of the resin-bound amino acid.

-

Repeat: The deprotection and coupling steps are repeated for the final amino acid (Fmoc-Hyp(tBu)-OH).

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity.

Self-Assembly Protocol

-

Peptide Dissolution: Dissolve the lyophilized Hyp-Phe-Phe peptide in an appropriate solvent to ensure monomerization. A common solvent is 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

-

Initiation of Assembly: Dilute the peptide solution with an aqueous buffer (e.g., phosphate-buffered saline, PBS) or water to the desired final concentration. The change in solvent polarity initiates the self-assembly process.

-

Incubation: Allow the solution to incubate at a controlled temperature (e.g., room temperature) for a specific period (hours to days) to allow for the formation of mature fibrillar structures.

Characterization of Self-Assembled Structures

3.3.1. Spectroscopic Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Acquire a sample of the self-assembled peptide hydrogel or dried fibers.

-

Place the sample in the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the amide I band region (1600-1700 cm⁻¹) to identify secondary structures. A peak around 1630 cm⁻¹ is characteristic of β-sheet structures, while helical structures may show peaks at different wavenumbers.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Prepare a dilute solution of the self-assembled peptide in a suitable buffer.

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record the CD spectrum in the far-UV region (e.g., 190-260 nm).

-

The resulting spectrum can indicate the presence of helical assemblies or other ordered secondary structures.

-

3.3.2. Microscopic Analysis

-

Transmission Electron Microscopy (TEM):

-

Apply a small volume of the peptide solution onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the sample to adsorb for a few minutes.

-

Optionally, negatively stain the grid with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.

-

Wick away excess liquid and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope to visualize the morphology of the fibrillar nanostructures.

-

-

Atomic Force Microscopy (AFM):

-

Deposit a small volume of the peptide solution onto a freshly cleaved mica substrate.

-

Allow the sample to adsorb for a few minutes.

-

Gently rinse with deionized water to remove unadsorbed material and salts.

-

Dry the sample under a gentle stream of nitrogen or air.

-

Image the surface in tapping mode to obtain topographical data on the fibrillar structures, including their height and width.

-

3.3.3. Piezoresponse Force Microscopy (PFM) for Piezoelectric Characterization

-

Sample Preparation: Deposit the self-assembled Hyp-Phe-Phe structures onto a conductive substrate (e.g., gold-coated silicon).

-

PFM Setup: Use an AFM equipped with a PFM module. A conductive AFM tip is brought into contact with the sample.

-

Applying Voltage: An AC voltage is applied between the conductive tip and the substrate, creating an electric field across the peptide nanostructure.

-

Measuring Deformation: The inverse piezoelectric effect causes the nanostructure to deform in response to the applied electric field. This deformation is detected by the AFM cantilever as a mechanical vibration.

-

Data Acquisition: The amplitude and phase of the cantilever's vibration are recorded by a lock-in amplifier, providing information about the magnitude and direction of the piezoelectric response. The piezoelectric coefficients (e.g., d33) can be calculated from these measurements.

Visualizations

Caption: Self-assembly of Hyp-Phe-Phe into fibrillar nanostructures.

Caption: Experimental setup for Piezoresponse Force Microscopy (PFM).

References

Self-Assembly Mechanism of the Tripeptide Hyp-Phe-Phe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Hyp-Phe-Phe (Hydroxyproline-Phenylalanine-Phenylalanine) has garnered significant attention within the scientific community due to its remarkable self-assembling properties, leading to the formation of well-ordered nanostructures and hydrogels. These biomaterials exhibit intriguing characteristics, including piezoelectricity, making them promising candidates for a range of biomedical applications, from tissue engineering to advanced drug delivery systems. This technical guide provides an in-depth exploration of the core self-assembly mechanism of Hyp-Phe-Phe. It consolidates quantitative data, details key experimental protocols for characterization, and presents visual representations of the assembly process and potential cellular interactions to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a fundamental principle in biology and materials science. Short peptides, in particular, have emerged as versatile building blocks for the bottom-up fabrication of functional nanomaterials. The Hyp-Phe-Phe tripeptide, a collagen-mimicking sequence, self-assembles into fibrillar structures characterized by a helical conformation. This process is driven by a combination of non-covalent interactions, primarily intermolecular hydrogen bonding and π-π stacking of the phenylalanine residues in an "aromatic zipper" arrangement. The resulting nanostructures possess notable mechanical strength and piezoelectric properties, opening avenues for the development of novel "smart" biomaterials. Understanding the intricacies of the self-assembly mechanism is paramount for the rational design and optimization of Hyp-Phe-Phe-based materials for specific biomedical applications.

The Core Self-Assembly Mechanism

The self-assembly of Hyp-Phe-Phe is a hierarchical process initiated by specific molecular interactions that lead to the formation of macroscopic structures.

-

Molecular Recognition and Primary Interactions: The process begins with the mutual recognition of individual Hyp-Phe-Phe molecules in solution. The key driving forces at this initial stage are:

-

Hydrogen Bonding: The amide bonds of the peptide backbone, along with the hydroxyl group of the hydroxyproline residue, participate in the formation of an extensive network of intermolecular hydrogen bonds.

-

Aromatic Stacking (π-π Interactions): The phenylalanine residues, with their aromatic side chains, play a crucial role. They engage in π-π stacking, creating a stable, zipper-like aromatic core that promotes the elongation of the assemblies.

-

Hydrophobic Interactions: The hydrophobic nature of the phenylalanine residues also contributes to the aggregation process, as they tend to minimize their contact with the aqueous environment.

-

-

Hierarchical Organization: These initial interactions lead to the formation of helical peptide arrangements. These primary structures then further assemble into elongated fibrils. Ultimately, at a sufficient concentration, these fibrils entangle to form a three-dimensional network, resulting in a hydrogel. Molecular dynamics simulations have provided insights into the supramolecular packing of Hyp-Phe-Phe, highlighting the importance of both hydrogen bonding and flexible π-π contacts in the stability of the assembled structure.

Below is a diagram illustrating the hierarchical self-assembly process of Hyp-Phe-Phe.

Quantitative Data on Self-Assembly and Material Properties

The following table summarizes the available quantitative data for Hyp-Phe-Phe and related self-assembling peptide systems. It is important to note that specific values for critical aggregation concentration, particle size, and zeta potential for Hyp-Phe-Phe are not yet widely reported in the literature and represent an area for future investigation.

| Parameter | Value | Method | Notes |

| Young's Modulus | Up to 140 GPa | Atomic Force Microscopy (AFM) | Demonstrates the significant stiffness of individual Hyp-Phe-Phe fibrils.[1] |

| Piezoelectric Coefficient (d33) | ~1.39 ± 0.12 pm/V | Piezoresponse Force Microscopy (PFM) | Measured for a single peptide nanotube of a similar cyclic peptide.[2] |

| Critical Aggregation Concentration (CAC) | Not Reported | Fluorescence Spectroscopy, DLS | This is a key parameter to be determined for Hyp-Phe-Phe. |

| Particle Size | Not Reported | Dynamic Light Scattering (DLS) | Expected to be in the nanometer range for fibrillar structures. |

| Zeta Potential | Not Reported | Electrophoretic Light Scattering | Would provide insight into the surface charge and stability of the assemblies. |

Potential Signaling Pathway Interaction

A compelling characteristic of Hyp-Phe-Phe is its piezoelectricity, the ability to generate an electrical charge in response to mechanical stress. This property suggests a potential mechanism for interaction with cells through the activation of mechanosensitive ion channels, such as Piezo1. These channels are present on the surface of various cell types and play a crucial role in converting mechanical stimuli into biochemical signals.

The proposed signaling pathway is as follows:

-

Mechanical Stimulation: External mechanical forces applied to the Hyp-Phe-Phe hydrogel induce a piezoelectric charge on the surface of the nanofibrils.

-

Ion Channel Activation: This localized electrical field can potentially modulate the conformational state of mechanosensitive ion channels like Piezo1 embedded in the membrane of adjacent cells, leading to their opening.

-

Calcium Influx: The opening of Piezo1 channels allows for the influx of calcium ions (Ca2+) into the cell.

-

Downstream Signaling: The increase in intracellular calcium concentration acts as a second messenger, triggering a cascade of downstream signaling events that can influence various cellular processes, including proliferation, differentiation, and gene expression.

The following diagram illustrates this hypothetical signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of Hyp-Phe-Phe self-assembly. Below are representative protocols for key experimental techniques.

Peptide Synthesis and Purification

Hyp-Phe-Phe can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Protocol:

-

Rink amide resin is used as the solid support.

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Hyp(tBu)-OH) are sequentially coupled using a coupling agent such as HOBt/HBTU.

-

The N-terminus is acetylated after the final deprotection step.

-

The peptide is cleaved from the resin and protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

-

Characterization of Self-Assembly

The following diagram outlines a typical experimental workflow for characterizing the self-assembly of Hyp-Phe-Phe.

5.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to determine the secondary structure of the peptide assemblies.

-

Protocol:

-

Prepare a 1 mg/mL solution of Hyp-Phe-Phe in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Allow the solution to self-assemble at room temperature.

-

Deposit a small aliquot (8-10 µL) of the solution onto an ATR diamond crystal and allow it to dry into a thin film.

-

Acquire spectra in the range of 1500-1800 cm⁻¹, averaging multiple scans with a resolution of 2 cm⁻¹.

-

A peak in the amide I region (around 1630-1660 cm⁻¹) is indicative of helical or β-sheet-like structures.

-

5.2.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides further information on the secondary structure, particularly the helical nature of the assemblies.

-

Protocol:

-

Prepare a dilute solution of Hyp-Phe-Phe (e.g., 0.1-0.5 mg/mL) in an appropriate buffer.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record the CD spectrum from approximately 190 to 260 nm.

-

The presence of characteristic minima and maxima in the spectrum can confirm a helical conformation.

-

5.2.3. Transmission Electron Microscopy (TEM)

TEM is employed to visualize the morphology of the self-assembled nanostructures.

-

Protocol:

-

Place a drop of the peptide solution onto a carbon-coated copper grid for a few minutes.

-

Blot away the excess solution.

-

Optionally, negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.

-

Allow the grid to dry completely before imaging.

-

5.2.4. Atomic Force Microscopy (AFM)

AFM provides high-resolution images of the surface topography of the assemblies and can also be used to measure their mechanical properties.

-

Protocol:

-

Deposit a small volume of the peptide solution onto a freshly cleaved mica surface.

-

Allow the peptide to adsorb for a few minutes.

-

Gently rinse with deionized water to remove non-adsorbed material.

-

Dry the sample under a gentle stream of nitrogen.

-

Image the surface in tapping mode to obtain topographical data.

-

Force spectroscopy mode can be used to determine the Young's modulus of individual fibrils.

-

5.2.5. Rheology

Rheological measurements are used to characterize the viscoelastic properties of the Hyp-Phe-Phe hydrogel.

-

Protocol:

-

Prepare the Hyp-Phe-Phe hydrogel at the desired concentration.

-

Perform oscillatory rheology using a rheometer with a parallel plate or cone-plate geometry.

-

Conduct a strain sweep to determine the linear viscoelastic region.

-

Perform a frequency sweep at a constant strain within the linear viscoelastic region to measure the storage (G') and loss (G'') moduli. A G' value significantly higher than G'' indicates the formation of a stable gel.

-

Conclusion and Future Perspectives

The self-assembly of Hyp-Phe-Phe into piezoelectric, fibrillar hydrogels presents a fascinating and promising area of biomaterials research. The core mechanism, driven by a concert of hydrogen bonding and aromatic interactions, leads to robust and highly ordered nanostructures. While the fundamental aspects of this process are becoming clearer, significant opportunities for further investigation remain. The determination of key quantitative parameters such as the critical aggregation concentration, particle size distribution, and zeta potential will be crucial for a more complete understanding and for the quality control of Hyp-Phe-Phe-based materials.

Furthermore, the exploration of the interaction between the piezoelectric properties of Hyp-Phe-Phe and cellular signaling pathways is a particularly exciting frontier. Elucidating the precise mechanisms by which these materials may influence cell behavior through mechanotransduction could unlock their full potential in regenerative medicine and tissue engineering. Future work should focus on in vitro and in vivo studies to validate the hypothesized signaling pathways and to assess the long-term biocompatibility and efficacy of Hyp-Phe-Phe hydrogels. The continued interdisciplinary efforts of chemists, materials scientists, and biologists will undoubtedly propel the development of innovative and impactful biomedical technologies based on this remarkable tripeptide.

References

An In-depth Technical Guide to the Discovery and Synthesis of Hyp-Phe-Phe

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide 4-hydroxyprolyl-phenylalanyl-phenylalanine (Hyp-Phe-Phe) has emerged as a significant molecule in the field of materials science, primarily recognized for its remarkable self-assembly properties and high shear piezoelectricity. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Hyp-Phe-Phe. It details the experimental protocols for its synthesis and analysis, presents quantitative data on its piezoelectric properties in structured tables, and utilizes Graphviz diagrams to visualize experimental workflows. While the primary focus of research on Hyp-Phe-Phe has been its application as a piezoelectric material, this guide also addresses the current knowledge regarding its biological interactions, drawing comparisons with related phenylalanine-containing peptides.

Discovery and Core Concepts

The investigation into Hyp-Phe-Phe arose from research into collagen-mimicking peptides and their potential for creating novel, biocompatible, and environmentally friendly piezoelectric materials. As a tripeptide, it forms helical-like sheets through aromatic interactions of the phenylalanine (Phe) rings, resulting in a cross-helical architecture. This self-assembly is a key characteristic that underpins its notable physical properties. A significant publication in this area, "Molecular engineering of piezoelectricity in collagen-mimicking peptide assemblies," appears to be a foundational paper detailing the investigation of Hyp-Phe-Phe as a piezoelectric material.[1][2][3] The simple addition of a hydroxyl group (in the hydroxyproline residue) was found to increase the expected piezoelectric response by an order of magnitude compared to similar peptides.[1][2]

Synthesis of Hyp-Phe-Phe

The synthesis of Hyp-Phe-Phe can be achieved through standard peptide synthesis methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of Hyp-Phe-Phe based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Hyp(tBu)-OH (Fmoc-4-hydroxyproline with tert-butyl protected hydroxyl group)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation and washing solvent: Cold diethyl ether

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC)

-

Characterization: Mass spectrometry (MS)

Procedure:

-

Resin Swelling: The Fmoc-Phe-Wang resin is swelled in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound phenylalanine by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Coupling of the second amino acid (Phenylalanine):

-

Fmoc-Phe-OH (3 equivalents) is pre-activated with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

-

The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours with gentle agitation.

-

The resin is washed with DMF to remove excess reagents. The completion of the coupling can be monitored by a Kaiser test.

-

-

Fmoc Deprotection: The Fmoc group is removed from the newly added phenylalanine as described in step 2.

-

Coupling of the third amino acid (Hydroxyproline):

-

Fmoc-Hyp(tBu)-OH (3 equivalents) is pre-activated as described in step 3.

-

The activated hydroxyproline is coupled to the deprotected dipeptide on the resin for 1-2 hours.

-

The resin is washed thoroughly with DMF and DCM and then dried.

-

-

Cleavage and Global Deprotection: The synthesized tripeptide is cleaved from the resin, and the side-chain protecting group (tBu on Hyp) is removed simultaneously by treating the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by RP-HPLC.

-

Characterization: The identity and purity of the final Hyp-Phe-Phe peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of Hyp-Phe-Phe.

Quantitative Data on Piezoelectric Properties

The piezoelectric properties of Hyp-Phe-Phe have been investigated through both computational modeling and experimental measurements. The key quantitative findings are summarized in the tables below.

Table 1: Calculated and Experimental Piezoelectric Coefficients of Hyp-Phe-Phe

| Piezoelectric Coefficient | Calculated Value (pm/V) | Experimental Value (pm/V) | Reference |

| d₃₅ | -27.3 | - | |

| d₃₃ | 4.8 | - | |

| d₃₃_eff | - | 4.03 ± 1.96 | |

| d₃₄_eff | - | 16.12 ± 2.3 |

Table 2: Predicted Piezoelectric Voltage Constants of Hyp-Phe-Phe

| Voltage Constant | Predicted Value (mV·m/N) | Reference |

| g₁₆ | 1043 |

Table 3: Performance of a Hyp-Phe-Phe-Based Piezoelectric Nanogenerator

| Parameter | Value | Reference |

| Maximum Current | >50 nA | |

| Maximum Potential | >1.2 V |

Biological Activity and Cytotoxicity

For context, studies on other peptides containing the Phe-Phe motif have shown varied results. For instance, some self-assembling Phe-Phe derivatives have been reported to have no cytotoxic effect on cells at concentrations up to 100 µM over 48 hours. In contrast, other phenylalanine-rich peptides have demonstrated cytotoxic activity against cancer cell lines. Therefore, while Hyp-Phe-Phe is anticipated to be biocompatible, dedicated studies are required to definitively characterize its cytotoxic profile.

Proposed Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

To address the gap in the literature, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the effect of Hyp-Phe-Phe on cell viability.

Materials:

-

Human cell lines (e.g., HeLa, HEK293, or a relevant cell line for a specific application)

-

Hyp-Phe-Phe peptide stock solution

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Peptide Treatment: Prepare serial dilutions of the Hyp-Phe-Phe peptide in complete culture medium and add them to the cells. Include a vehicle control (medium without the peptide).

-

Incubation: Incubate the cells with the peptide for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value if a dose-dependent cytotoxic effect is observed.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by Hyp-Phe-Phe. The research focus on its piezoelectric and self-assembling properties means that its interactions with cellular signaling cascades have not been investigated.

Hypothetical Interaction and Signaling Diagram

Based on the behavior of other self-assembling peptides and the potential for piezoelectric materials to influence cellular behavior through mechanotransduction, a hypothetical workflow for investigating the cellular response to Hyp-Phe-Phe is presented below. This diagram does not represent a known pathway but rather a logical experimental approach.

References

Unlocking Nature's Powerhouse: A Technical Guide to the Piezoelectric Properties of Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for advanced, biocompatible materials for applications ranging from energy harvesting to biomedical devices, researchers are increasingly turning to nature for inspiration. Peptides, the building blocks of proteins, have emerged as a promising class of materials due to their inherent self-assembly capabilities and diverse functionalities. Among these, the tripeptide Hydroxyproline-Phenylalanine-Phenylalanine (Hyp-Phe-Phe) has garnered significant attention for its remarkable piezoelectric properties.[1][2] This technical guide provides an in-depth analysis of the piezoelectric characteristics of Hyp-Phe-Phe, offering a valuable resource for professionals in materials science and drug development.

Hyp-Phe-Phe is a tripeptide that self-assembles into well-ordered, helical-like structures.[1][3] These structures are stabilized by intermolecular hydrogen bonds and aromatic interactions between the phenylalanine rings, forming a cross-helical architecture.[1] This specific supramolecular arrangement is crucial for its notable shear piezoelectricity, positioning it as a compelling candidate for advanced piezoelectric applications.

Synthesis and Self-Assembly of Hyp-Phe-Phe

The unique piezoelectric behavior of Hyp-Phe-Phe is intrinsically linked to its self-assembled fibrillar morphology. The process begins with the synthesis of the tripeptide, followed by its self-assembly into ordered nanostructures.

Experimental Protocol: Self-Assembly

A common method for the self-assembly of Hyp-Phe-Phe involves dissolving the synthesized peptide powder in a suitable solvent, such as water, often with gentle heating to achieve a clear solution. The concentration of the peptide solution can influence the morphology of the resulting nanostructures. The solution is then allowed to cool down to room temperature, initiating the self-assembly process where the peptide molecules organize into fibrillar structures.

Characterization of these assemblies is typically performed using a suite of analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the helical conformation of the peptide assemblies.

-

Circular Dichroism (CD) Spectroscopy: To further verify the presence of helical structures in solution.

-

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): To visualize the fibrillar morphology of the self-assembled structures.

Piezoelectric Properties of Hyp-Phe-Phe

The piezoelectricity of Hyp-Phe-Phe has been investigated through both computational modeling and experimental measurements, revealing its potential to outperform many existing biological and synthetic piezoelectric materials.

Quantitative Data on Piezoelectric and Mechanical Properties

The following tables summarize the key quantitative data for Hyp-Phe-Phe, with comparative values for Pro-Phe-Phe and the well-studied diphenylalanine (FF) peptide.

| Material | Predicted Max. Piezoelectric Strain Constant (dij) | Value (pm V-1) | Reference |

| Hyp-Phe-Phe | d35 | -27.3 | |

| d33 | 4.8 | ||

| Pro-Phe-Phe | dij | up to 3.1 |

| Material | Experimentally Measured Effective Piezoelectric Coefficient (dijeff) | Value (pm V-1) | Reference |

| Hyp-Phe-Phe | d33eff | 4.03 ± 1.96 | |

| d34eff | 16.12 ± 2.3 | ||

| Pro-Phe-Phe | d33eff | 2.15 ± 0.86 | |

| Diphenylalanine (FF) | d33 | 5 to 30 | |

| d33 (aligned) | 17.9 | ||

| d33 (nanotubes) | at least 60 |

| Material | Predicted Max. Voltage Constant (gij) | Value (mV m N-1) | Reference |

| Hyp-Phe-Phe | g16 | 1043 | |

| KNN-based ceramics | g33 | 40 | |

| BiB3O6 | g33 | 540 |

| Material | Young's Modulus | Value (GPa) | Reference |

| Hyp-Phe-Phe Fibres | Z-scale | 140 | |

| Diphenylalanine (FF) Nanotubes | 19–27 | ||

| Diphenylalanine-Derivative with Increased Aromaticity | ~70 |

Experimental Characterization of Piezoelectric Properties

The piezoelectric coefficients of Hyp-Phe-Phe are experimentally determined primarily using Piezoresponse Force Microscopy (PFM).

Experimental Protocol: Piezoresponse Force Microscopy (PFM)

PFM is a scanning probe microscopy technique that measures the mechanical response of a material to an applied electric field, thereby quantifying its piezoelectric effect.

-

Sample Preparation: A solution of self-assembled Hyp-Phe-Phe fibrils is drop-casted onto a conductive substrate (e.g., gold-coated silicon wafer) and allowed to dry.

-

PFM Measurement:

-

An AC voltage is applied to the conductive PFM tip, which is in contact with the sample surface.

-

The electric field induces a mechanical deformation in the piezoelectric peptide fibrils.

-

This deformation is detected by the PFM system's photodiode as a deflection of the cantilever.

-

By analyzing the amplitude and phase of the cantilever's oscillation relative to the applied voltage, the effective piezoelectric coefficient (deff) can be calculated.

-

Both vertical (out-of-plane) and lateral (in-plane) piezoresponses can be measured to determine different components of the piezoelectric tensor (e.g., d33 and d34).

-

Visualizing the Workflow and Structure

To better understand the processes and relationships discussed, the following diagrams are provided.

Conclusion and Future Outlook

Hyp-Phe-Phe represents a significant advancement in the field of bio-piezoelectric materials. Its collagen-mimicking structure, combined with its impressive piezoelectric coefficients and high Young's modulus, makes it a highly attractive candidate for a variety of applications. These include, but are not limited to, self-powered biomedical devices, sensors, and energy harvesters. The biocompatibility and biodegradability of peptides further enhance their appeal for in-vivo applications, potentially reducing the risks associated with traditional inorganic piezoelectric materials.

Further research into modulating the self-assembly process and exploring the effects of chemical modifications on the piezoelectric properties of Hyp-Phe-Phe and related peptides could unlock even greater potential. As our understanding of these bio-inspired materials grows, so too will the opportunities for their integration into next-generation technologies at the interface of materials science, electronics, and medicine.

References

In-Depth Technical Guide to the Chemical Structure Elucidation of Hyp-Phe-Phe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of the tripeptide Hyp-Phe-Phe (Hydroxyprolyl-Phenylalanyl-Phenylalanine). This document details the fundamental chemical and physical properties, experimental protocols for its synthesis and characterization, and an exploration of its structural and potential biological significance. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams for enhanced clarity.

Introduction

Hyp-Phe-Phe is a tripeptide composed of the amino acids 4-hydroxyproline (Hyp), and two phenylalanine (Phe) residues. Its structure allows for self-assembly into well-ordered nanomaterials, exhibiting notable piezoelectric properties. This characteristic makes it a molecule of significant interest in the fields of materials science and bioengineering. Understanding its precise chemical structure is paramount for harnessing its potential in applications such as biosensors, drug delivery systems, and tissue engineering scaffolds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Hyp-Phe-Phe is presented in Table 1. These properties are fundamental for its handling, characterization, and application in various research and development contexts.

Table 1: Chemical and Physical Properties of Hyp-Phe-Phe

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,4R)-4-hydroxy-pyrrolidine-2-carbonyl]amino]-3-phenyl-propanoyl]amino]-3-phenyl-propanoic acid | PubChem |

| Molecular Formula | C₂₃H₂₇N₃O₅ | |

| Molecular Weight | 425.48 g/mol | |

| Canonical SMILES | C1C(C(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)C(=O)O)O) | PubChem |

| CAS Number | 2493080-84-3 | |

| Appearance | White to off-white solid | General peptide property |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in water. | General peptide property |

Structural Elucidation

The definitive structure of Hyp-Phe-Phe has been elucidated through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Crystallographic Data

The three-dimensional arrangement of atoms in Hyp-Phe-Phe has been determined by single-crystal X-ray diffraction. The crystallographic data have been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1823367 . The crystal structure reveals a specific conformation that facilitates the formation of helical-like sheets through aromatic interactions between the phenylalanine rings, leading to a cross-helical architecture. This ordered packing is responsible for the material's observed piezoelectricity.

A representation of the chemical structure of Hyp-Phe-Phe is provided in the Graphviz diagram below.

Caption: Chemical structure of the Hyp-Phe-Phe tripeptide.

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Aromatic protons of the two phenylalanine residues in the range of 7.0-7.5 ppm.

-

Alpha-protons of the three amino acid residues between 3.5 and 4.5 ppm.

-

Beta, gamma, and delta protons of the hydroxyproline ring, with characteristic shifts influenced by the ring pucker and the hydroxyl group.

-

Beta-protons of the phenylalanine residues, appearing as multiplets due to coupling with the alpha-proton and with each other (diastereotopic protons).

-

Amide protons (N-H) would appear as doublets, typically between 7.5 and 8.5 ppm, although their position can be highly dependent on solvent and temperature.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 23 carbon atoms. Expected chemical shift ranges are:

-

Carbonyl carbons of the peptide bonds and the C-terminus around 170-175 ppm.

-

Aromatic carbons of the phenylalanine rings between 120 and 140 ppm.

-

Alpha-carbons of the amino acid residues in the range of 50-60 ppm.

-

Side-chain carbons of hydroxyproline and phenylalanine at higher fields.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Hyp-Phe-Phe

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phe Aromatic C-H | 7.0 - 7.5 | 120 - 140 |

| Amide N-H | 7.5 - 8.5 | - |

| Cα-H | 3.5 - 4.5 | 50 - 60 |

| Cβ-H (Phe) | 2.8 - 3.2 | ~38 |

| Hyp Ring Protons | 1.8 - 4.0 | 25 - 70 |

| Carbonyl C=O | - | 170 - 175 |

3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of peptides. For Hyp-Phe-Phe, the expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 426.48. Tandem mass spectrometry (MS/MS) would be used to confirm the amino acid sequence. The fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of b- and y-ions. The expected fragmentation pattern for Hyp-Phe-Phe would involve the sequential loss of phenylalanine and then hydroxyproline residues.

Experimental Protocols

Synthesis of Hyp-Phe-Phe via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the synthesis of Hyp-Phe-Phe based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Hyp(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound phenylalanine by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Phe):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.

-

Amino Acid Coupling (Hyp):

-

Activate Fmoc-Hyp(tBu)-OH using the same procedure as in step 3.

-

Couple the activated hydroxyproline to the resin-bound dipeptide.

-

Wash the resin thoroughly.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal hydroxyproline.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group (tBu).

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Hyp-Phe-Phe using ESI-MS and analytical RP-HPLC.

An In-depth Technical Guide to the Physical and Chemical Properties of Hyp-Phe-Phe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Hyp-Phe-Phe, composed of hydroxyproline, and two phenylalanine residues, is a molecule of growing interest, primarily due to its remarkable piezoelectric properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Hyp-Phe-Phe, detailed experimental protocols for its synthesis and analysis, and a summary of its potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of this peptide.

Physicochemical Properties

The fundamental physical and chemical properties of Hyp-Phe-Phe are summarized in the tables below. These properties are crucial for understanding the peptide's behavior in various experimental and physiological conditions.

Table 1: General Physicochemical Properties of Hyp-Phe-Phe

| Property | Value | Source/Method |

| Molecular Formula | C₂₃H₂₇N₃O₅ | Calculated |

| Molecular Weight | 425.48 g/mol | Calculated |

| IUPAC Name | (2S,4R)-1-((S)-1-((S)-2-amino-3-phenylpropanamido)-3-phenylpropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid | IUPAC Nomenclature |

| Amino Acid Sequence | Hyp-Phe-Phe | --- |

| CAS Number | Not available | --- |

| Appearance | White to off-white powder | General observation for peptides |

Table 2: Calculated Physicochemical Parameters of Hyp-Phe-Phe

| Parameter | Value | Method |

| Theoretical Isoelectric Point (pI) | 5.54 | IPC 2.0 Prediction Tool[3] |

| Net Charge at pH 7.0 | -1 | Peptide Calculator[4] |

| Average Hydrophilicity | -1.33 | Hopp & Woods Scale[4] |

| Ratio of Hydrophilic Residues | 33.3% | Calculated |

Table 3: Solubility Profile of Hyp-Phe-Phe

| Solvent | Solubility | Notes |

| Water | Poorly soluble | Due to the high content of hydrophobic phenylalanine residues. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as an initial solvent for hydrophobic peptides. |

| Dimethylformamide (DMF) | Soluble | Can be used as an alternative to DMSO. |

| Methanol, Ethanol, Acetonitrile | Partially soluble | Can be used for initial dissolution before dilution with aqueous solutions. |

| Aqueous Buffers (e.g., PBS) | Poorly soluble | Solubility may be slightly enhanced at pH values away from the isoelectric point. |

Note: For biological assays, it is recommended to dissolve Hyp-Phe-Phe in a minimal amount of DMSO and then dilute with the appropriate aqueous buffer. The final DMSO concentration should be kept low to avoid cellular toxicity.

Table 4: Stability Information for Hyp-Phe-Phe

| Condition | Stability | Notes |

| Storage (Lyophilized) | Stable at -20°C to -80°C | Recommended for long-term storage. |

| Storage (in Solution) | Prone to degradation | Store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

| Enzymatic Degradation | Susceptible to proteases | The peptide bonds are susceptible to cleavage by various proteases. N-terminal acetylation and C-terminal amidation can improve stability. |

| pH Stability | Relatively stable in a neutral pH range | Extreme pH values can lead to hydrolysis of peptide bonds. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of Hyp-Phe-Phe.

Solid-Phase Peptide Synthesis (SPPS) of Hyp-Phe-Phe

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Hyp(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound phenylalanine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Phe):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled phenylalanine.

-

Amino Acid Coupling (Hyp):

-

In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

-

Resin Washing and Drying: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Reversed-Phase HPLC (RP-HPLC) Purification of Hyp-Phe-Phe

Instrumentation:

-

Preparative HPLC system with a C18 column.

-

UV detector.

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Sample Preparation: Dissolve the crude, lyophilized Hyp-Phe-Phe in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added. Filter the solution through a 0.22 µm filter.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Gradient Elution: Inject the sample and elute with a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 60 minutes.

-

Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Mass Spectrometry (MS) Analysis of Hyp-Phe-Phe

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

-

Sample Preparation: Reconstitute the purified peptide in a solvent suitable for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

-

Mass Analysis:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for Hyp-Phe-Phe is at m/z 426.48.

-

MALDI-TOF-MS: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate. Acquire the mass spectrum.

-

-

Tandem MS (MS/MS) for Sequencing: Select the parent ion (m/z 426.48) for fragmentation by collision-induced dissociation (CID). Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Hyp-Phe-Phe

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve the lyophilized peptide in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent will depend on the desired information and peptide solubility.

-

Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to observe the proton signals.

-

Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to aid in the assignment of proton resonances to specific amino acid residues.

-

Acquire a ¹³C NMR spectrum, possibly using HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon signals.

-

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to confirm the structure and conformation of the peptide.

Biological Activity and Mechanism of Action

The primary and most well-documented biological property of Hyp-Phe-Phe is its piezoelectricity. This means that the material can generate an electrical charge in response to applied mechanical stress. This property arises from the self-assembly of the peptide into highly ordered, helical-like structures.

Piezoelectric Effect

The piezoelectric effect in Hyp-Phe-Phe is attributed to its molecular structure and the way it self-assembles into a non-centrosymmetric crystalline structure. The presence of the hydroxyl group on the hydroxyproline residue is thought to enhance the piezoelectric response compared to similar peptides. This property makes Hyp-Phe-Phe a promising candidate for applications in:

-

Biomedical devices: Such as biosensors, energy harvesters for implantable devices, and scaffolds for tissue engineering that can respond to mechanical stimuli.

-

Nanoelectronics: As a component in biocompatible and biodegradable electronic devices.

Currently, there is a lack of detailed studies on the specific biological signaling pathways that may be modulated by Hyp-Phe-Phe in a cellular context. Its effects are primarily understood from a materials science perspective. Future research is needed to explore potential interactions with cell surface receptors or intracellular targets that could be influenced by its piezoelectric nature or the peptide sequence itself.

Conclusion

Hyp-Phe-Phe is a tripeptide with unique physicochemical properties, most notably its strong piezoelectric effect. This guide has provided a detailed overview of its known characteristics and comprehensive protocols for its synthesis and analysis. While its potential in materials science and biomedical engineering is significant, further research is required to elucidate its specific biological activities and signaling pathways. The information presented herein serves as a foundational resource to facilitate and inspire future investigations into this promising biomolecule.

References

Supramolecular Interactions in Hyp-Phe-Phe Assemblies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of short peptides into well-defined nanostructures is a rapidly advancing field with significant implications for materials science and medicine. Among these, collagen-mimetic peptides are of particular interest due to their biocompatibility and potential to form hierarchical structures reminiscent of the extracellular matrix. This technical guide focuses on the supramolecular interactions governing the assembly of the tripeptide (4R)-hydroxyproline-L-phenylalanine-L-phenylalanine (Hyp-Phe-Phe). Understanding these interactions is crucial for the rational design of novel biomaterials for applications in drug delivery, tissue engineering, and regenerative medicine. This document provides a comprehensive overview of the structural characteristics, key intermolecular forces, and relevant experimental methodologies for studying Hyp-Phe-Phe assemblies.

Core Supramolecular Interactions in Hyp-Phe-Phe Assemblies

The self-assembly of Hyp-Phe-Phe into fibrillar nanostructures is primarily driven by a combination of non-covalent interactions. The interplay of these forces dictates the morphology and stability of the resulting assemblies.

Hydrogen Bonding: A critical contributor to the stability of Hyp-Phe-Phe assemblies is intermolecular hydrogen bonding. The single-crystal structure of Hyp-Phe-Phe reveals an elongated structure formed by the stacking of helices, which are held together by a network of hydrogen bonds[1]. The amide backbone of the peptide, as well as the hydroxyl group of the hydroxyproline residue, actively participate in forming these hydrogen bonds, leading to a stable, ordered arrangement.

Aromatic Interactions: The two phenylalanine residues provide the driving force for π-π stacking interactions. These interactions, often referred to as an "aromatic zipper," occur between the phenyl rings of adjacent peptide molecules, contributing significantly to the stability and hierarchical growth of the assemblies[1]. The hydrophobic nature of the phenyl rings also promotes the exclusion of water, further favoring the self-assembly process.

Hydrophobic Interactions: The phenylalanine side chains, being hydrophobic, tend to minimize their contact with water. This hydrophobic effect drives the aggregation of the peptides in an aqueous environment, leading to the formation of a hydrophobic core within the assembled nanostructures.

Structural Characterization of Hyp-Phe-Phe Assemblies

A multi-technique approach is essential for the comprehensive characterization of Hyp-Phe-Phe assemblies, from the molecular level to the nanoscale morphology.

Spectroscopic Analysis

Spectroscopic techniques provide insights into the secondary structure of the peptide assemblies.

| Technique | Observation | Interpretation |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks in the Amide I region (1600-1700 cm⁻¹) | The presence of a peak around 1630 cm⁻¹ is indicative of β-sheet formation, a common secondary structure in self-assembling peptides. Analysis of the Amide I band can reveal the presence of helical conformations as well[1]. |

| Circular Dichroism (CD) Spectroscopy | Specific spectral signatures in the far-UV region (190-250 nm) | The CD spectrum of Hyp-Phe-Phe assemblies in solution reveals the presence of helical structures[1]. |

Microscopic Imaging

Microscopy techniques are employed to visualize the morphology and dimensions of the self-assembled nanostructures.

| Technique | Observation |

| Atomic Force Microscopy (AFM) | Fibrillar morphology with distinct topographical features[1]. |

| Transmission Electron Microscopy (TEM) | Elongated, fibrous structures. |

Quantitative Data

Currently, there is a notable absence of published quantitative data on the thermodynamics of Hyp-Phe-Phe self-assembly from techniques such as Isothermal Titration Calorimetry (ITC). Such data, including binding affinities (Ka), dissociation constants (Kd), enthalpy (ΔH), and entropy (ΔS) changes, would be invaluable for a deeper understanding of the driving forces and stability of these assemblies. The study of phenylalanine-based modules has shown that aggregation propensity increases with the size of the peptide, which is attributed to a larger decrease in free energy upon aggregation.

Biological Activity and Signaling Pathways

While many self-assembling peptides, particularly those containing the Phe-Phe motif, have been explored for biomedical applications like drug delivery, specific information on the biological activity and interaction of Hyp-Phe-Phe assemblies with cellular signaling pathways is not yet available in the scientific literature. Research on the related dipeptide, Pro-Hyp, has shown that it can promote cellular homeostasis and motility through interaction with β1-integrin, and it can also directly bind to the transcription factor Foxg1, thereby influencing osteoblast differentiation. These findings suggest that Hyp-containing peptides can have specific biological roles, warranting further investigation into the bioactivity of Hyp-Phe-Phe.

Experimental Protocols

The following sections detail generalized protocols for the key experimental techniques used to study peptide self-assembly, which can be adapted for the specific analysis of Hyp-Phe-Phe.

Synthesis of Hyp-Phe-Phe

Hyp-Phe-Phe can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Preparation of Hyp-Phe-Phe Assemblies

A common method to induce self-assembly is to dissolve the lyophilized peptide in an organic solvent, such as hexafluoroisopropanol (HFIP), to ensure a monomeric state, followed by removal of the organic solvent and resuspension in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. The solution is then typically allowed to incubate to facilitate the assembly process.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the peptide assembly solution is placed between two calcium fluoride (CaF₂) windows.

-

Data Acquisition: FTIR spectra are recorded, typically in the range of 400-4000 cm⁻¹.

-

Analysis: The Amide I region (1600-1700 cm⁻¹) is of primary interest for secondary structure analysis. Deconvolution of this band can be performed to quantify the relative contributions of α-helices, β-sheets, and random coils.

Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: The peptide solution is placed in a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm).

-

Analysis: The resulting spectrum is analyzed to identify characteristic signals for different secondary structures. α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm. β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm.

Atomic Force Microscopy (AFM)

-

Sample Preparation: A small aliquot of the peptide assembly solution is deposited onto a freshly cleaved mica surface and allowed to adsorb for a few minutes. The surface is then gently rinsed with deionized water and dried under a gentle stream of nitrogen gas.

-

Imaging: The sample is imaged in tapping mode to obtain topographical data of the nanostructures.

Transmission Electron Microscopy (TEM)

-

Sample Preparation: A drop of the peptide solution is placed on a carbon-coated copper grid.

-

Negative Staining: The grid is stained with a solution of a heavy metal salt, such as uranyl acetate, to enhance contrast. Excess stain is blotted off, and the grid is allowed to air dry.

-

Imaging: The grid is then imaged using a transmission electron microscope.

Isothermal Titration Calorimetry (ITC)

While no specific ITC data for Hyp-Phe-Phe is available, a general protocol for studying peptide self-assembly would involve:

-

Sample Preparation: The peptide is prepared at a concentration above its critical aggregation concentration in a suitable buffer. The same buffer is used for the titrant and the sample in the cell.

-

Titration: The peptide solution is titrated into the buffer in the sample cell.

-

Data Analysis: The heat changes upon each injection are measured to determine thermodynamic parameters such as the enthalpy of aggregation.

Mass Spectrometry (MS)

-

Sample Preparation: The peptide sample is desalted and mixed with a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) or dissolved in an appropriate solvent for Electrospray Ionization (ESI).

-

Data Acquisition: The mass-to-charge ratio of the peptide and its oligomeric species is determined.

-

Analysis: The data can be used to confirm the molecular weight of the peptide and to study the distribution of oligomeric species during the early stages of self-assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

Data Acquisition: 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) are acquired.

-

Analysis: Chemical shifts and nuclear Overhauser effects (NOEs) are analyzed to determine the solution-state conformation of the peptide and to identify intermolecular contacts within the assemblies.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of Hyp-Phe-Phe assemblies.

Caption: Hierarchical self-assembly process of Hyp-Phe-Phe peptides.

Conclusion and Future Directions

The self-assembly of Hyp-Phe-Phe is a complex process driven by a delicate balance of hydrogen bonding, aromatic stacking, and hydrophobic interactions, leading to the formation of well-ordered fibrillar nanostructures. While spectroscopic and microscopic techniques have provided valuable insights into the structural and morphological aspects of these assemblies, a significant gap exists in the quantitative understanding of their thermodynamics and biological interactions. Future research should focus on:

-

Quantitative Thermodynamic Analysis: Employing techniques like Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters of Hyp-Phe-Phe self-assembly. This will provide crucial information on the stability and driving forces of the process.

-

Investigation of Biological Activity: Screening Hyp-Phe-Phe assemblies for bioactivity, including cytotoxicity, cell adhesion, and proliferation assays.

-

Elucidation of Signaling Pathways: Exploring the potential interaction of Hyp-Phe-Phe assemblies with cell surface receptors and intracellular signaling cascades to understand their mechanism of action at a molecular level.